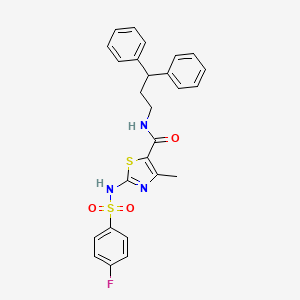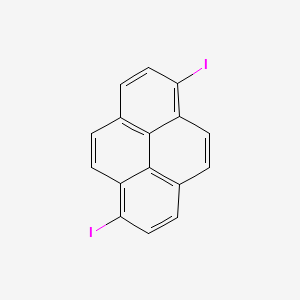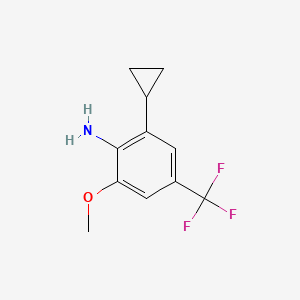
2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)-: is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a benzenamine core substituted with a cyclopropyl group at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 4-position. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The presence of electron-withdrawing groups such as the trifluoromethyl group enhances the reactivity of the aromatic ring towards nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Electrophilic aromatic substitution reactions: The methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Substituted benzenamines.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 2-cyclopropyl-4-methoxy-6-(trifluoromethyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(methyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(chloro)-
Uniqueness: The presence of the trifluoromethyl group in Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- distinguishes it from other similar compounds This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-5-7(11(12,13)14)4-8(10(9)15)6-2-3-6/h4-6H,2-3,15H2,1H3 |
InChI-Schlüssel |
BIWDZFZPOSLECI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1N)C2CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


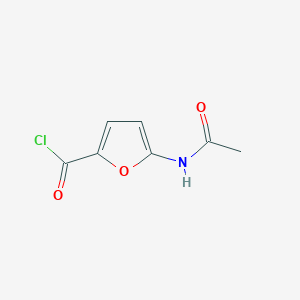
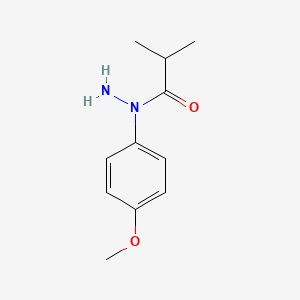
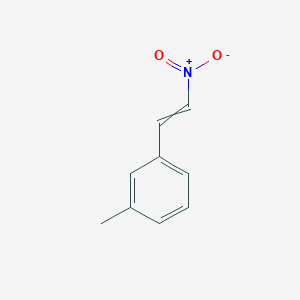
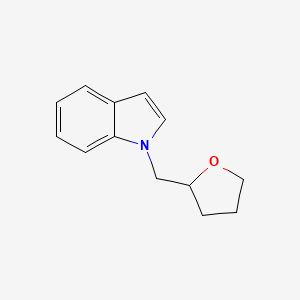
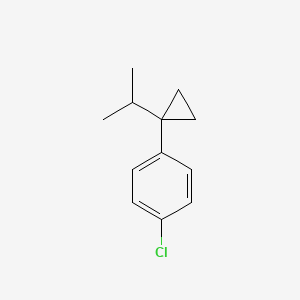
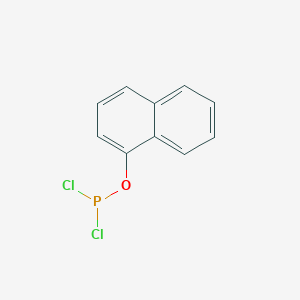
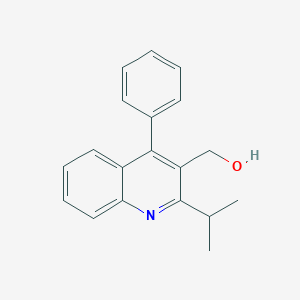
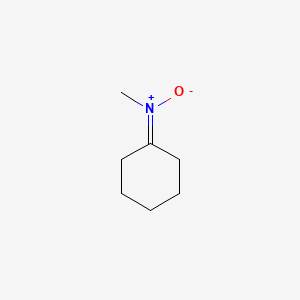
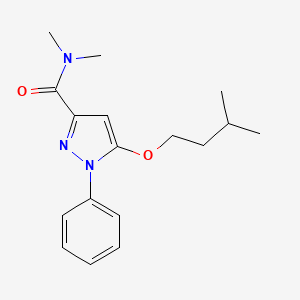
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
